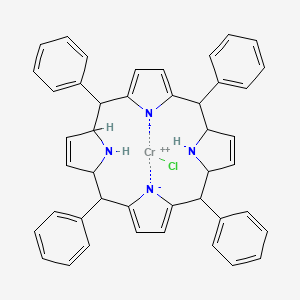
Fmoc-Leu-Gly-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Leu-Gly-Gly-OH: is a synthetic peptide compound used extensively in the field of organic chemistry and biochemistry. The compound consists of three amino acids: leucine, glycine, and glycine, with the N-terminus protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The compound is often used in solid-phase peptide synthesis (SPPS) and other peptide-related research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Gly-Gly-OH typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is used to protect the N-terminus of the amino acids during the coupling reactions. The general steps include:
Fmoc Protection: The amino group of leucine is protected using Fmoc chloride in the presence of a base like sodium bicarbonate.
Coupling Reactions: The protected leucine is then coupled with glycine using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for the next coupling reaction.
Repetition: The process is repeated for the second glycine, resulting in the final product, this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Leu-Gly-Gly-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents.
Cleavage: Removal from the solid resin using trifluoroacetic acid (TFA)
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU, DIPEA, and DMF.
Cleavage: TFA
Major Products: The major products formed from these reactions are extended peptide chains and the desired peptide sequence, this compound .
Scientific Research Applications
Chemistry: Fmoc-Leu-Gly-Gly-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, enabling the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide sequences that mimic natural proteins, aiding in the study of enzyme-substrate interactions and protein-protein interactions .
Medicine: this compound is utilized in the development of peptide-based drugs and therapeutic agents. It is also used in the design of novel enzymes and vaccines .
Industry: In the industrial sector, this compound is employed in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications .
Mechanism of Action
The mechanism of action of Fmoc-Leu-Gly-Gly-OH primarily involves its role as a protected peptide building block. The Fmoc group protects the N-terminus during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing the sequential addition of amino acids to form the desired peptide sequence .
Comparison with Similar Compounds
Fmoc-Gly-Gly-OH: Similar in structure but lacks the leucine residue.
Fmoc-Gly-Gly-Gly-OH: Contains an additional glycine residue.
Fmoc-Leu-(Dmb)Gly-OH: Contains a dimethoxybenzyl (Dmb) group for additional protection.
Uniqueness: Fmoc-Leu-Gly-Gly-OH is unique due to its specific sequence of leucine and two glycine residues, making it suitable for particular peptide synthesis applications where this sequence is required .
Properties
Molecular Formula |
C25H29N3O6 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H29N3O6/c1-15(2)11-21(24(32)27-12-22(29)26-13-23(30)31)28-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t21-/m0/s1 |
InChI Key |
AZPJXCAILKEKLF-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)

![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)

